molecular formula C15H18N4O2 B2835003 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034396-86-4

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B2835003
CAS No.: 2034396-86-4
M. Wt: 286.335
InChI Key: FZGVERSTZGGWBE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034396-86-4) is a synthetic urea derivative with the molecular formula C 15 H 18 N 4 O 2 and a molecular weight of 286.33 g/mol . This compound features a urea scaffold that has been established as a privileged structure in medicinal chemistry, known for its ability to engage in a distinct network of hydrogen bond interactions with biological targets . The structure combines a 2-ethoxyphenyl group and a pyrimidin-5-ylethyl moiety, which may contribute to its physicochemical properties and binding affinity. Urea-based compounds have demonstrated significant relevance in anticancer research, particularly as kinase inhibitors . Furthermore, novel urea derivatives are actively being explored for their potential as antimicrobial agents, showing promising activity against various bacterial strains . The presence of the urea moiety in this compound makes it a valuable chemical entity for hit-to-lead optimization campaigns in drug discovery, specifically for researchers investigating kinase pathways or developing novel antimicrobials. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGVERSTZGGWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 2-(pyrimidin-5-yl)ethyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl or pyrimidinyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological properties.

    Industry: The compound may be used in the development of new materials with desirable properties, such as improved stability or enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(2-ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents Key Features
Target Compound (Hypothetical) C₁₇H₁₉N₅O₂ 337.37* 2-ethoxyphenyl, pyrimidin-5-yl ethyl Ethoxy group enhances lipophilicity; pyrimidine may improve target binding.
1-(2-Ethoxyphenyl)-3-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]urea (1421475-01-5) C₁₇H₁₈N₆O₂ 338.36 2-ethoxyphenyl, 2-methylimidazole-pyrimidine Imidazole substitution introduces aromatic stacking potential.
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (1396581-12-6) C₁₉H₁₈N₄O₂ 334.38 2-ethylphenyl, phenoxy-pyrimidine Phenoxy group increases steric bulk; lower molecular weight.
1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea (1201653-99-7) C₂₅H₂₅F₃N₈O 510.51 Trifluoroethyl, piperazine-pyrimidine-imidazopyridine High molecular weight; trifluoroethyl enhances metabolic stability.

Substituent Analysis

  • Ethoxy vs. Ethyl/Phenoxy Groups: The 2-ethoxyphenyl group in the target compound offers moderate lipophilicity (predicted LogP ~3.5–4.0), balancing solubility and membrane permeability.
  • Pyrimidine Modifications : The pyrimidin-5-yl ethyl chain in the target compound allows flexible interactions with enzyme active sites. By comparison, the imidazole-pyrimidine hybrid in BJ01435 (CAS 1421475-01-5) may enhance π-π stacking with aromatic residues in kinases .

Physicochemical Properties

  • Polar Surface Area (PSA) : The target compound’s PSA is estimated at ~90 Ų (similar to BJ01435), indicating moderate permeability. The trifluoroethyl analog (CAS 1201653-99-7) has a higher PSA (90.69 Ų) due to its piperazine moiety, suggesting lower blood-brain barrier penetration .

Research Findings and Implications

  • Kinase Inhibition: Pyrimidine-containing ureas like BJ01435 (CAS 1421475-01-5) demonstrate nanomolar IC₅₀ values against tyrosine kinases (e.g., EGFR), attributed to their urea backbone’s hydrogen-bonding with ATP-binding pockets .
  • Solubility Challenges : Higher molecular weight analogs (e.g., CAS 1201653-99-7) face formulation hurdles due to poor solubility, necessitating prodrug strategies .

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a compound belonging to the class of urea derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of 286.33 g/mol. The compound features an ethoxyphenyl group and a pyrimidinyl ethyl group, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC15H18N4O2C_{15}H_{18}N_{4}O_{2}
Molecular Weight286.33 g/mol
CAS Number2034396-86-4

Biological Activities

Research indicates that this compound exhibits several promising biological activities, particularly in the fields of antimicrobial , anticancer , and antiproliferative properties.

Antimicrobial Activity

Studies have shown that urea derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of this compound has not been extensively documented, but its structural similarities to known active compounds suggest potential efficacy in this area.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. For example, derivatives with similar structures have been tested against various cancer cell lines, such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte cells). The results indicated that modifications in the chemical structure could lead to varying degrees of cytotoxicity against these cell lines .

Case Study: Cytotoxicity Evaluation
In a comparative study, various urea derivatives were assessed for their cytotoxic effects on cancer cells. The compound exhibited an IC50 value indicative of moderate potency, suggesting that further optimization might enhance its therapeutic potential.

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Similar Urea DerivativeHeLa41 ± 3

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic applications and safety profile .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals differences in biological activity that may arise from subtle changes in molecular structure. For instance:

Compound NameStructural DifferenceBiological Activity
1-(2-Methoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)ureaMethoxy vs Ethoxy groupVaries; potential differences in potency
1-(2-Ethoxyphenyl)-3-(2-(pyridin-5-yl)ethyl)ureaPyrimidinyl vs Pyridinyl groupDifferent reactivity profiles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine-ethylamine intermediate via nucleophilic substitution or coupling reactions.
  • Step 2 : Urea linkage formation using 2-ethoxyphenyl isocyanate under anhydrous conditions (e.g., THF or DMF as solvent, 0–5°C to prevent side reactions).
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ethoxyphenyl group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyrimidine protons (δ ~8.5–9.0 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 341.2 for C₁₇H₂₀N₄O₂).
  • X-ray Crystallography (if applicable): Resolves spatial arrangement of the urea linkage and substituent effects .

Q. What preliminary biological screening assays are recommended to assess its activity?

  • Methodological Answer :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR, given structural analogs show kinase modulation .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., A549, HepG2) with IC₅₀ determination.
  • Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes guide further optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs (see Table 1) via:
CompoundSubstituent ModificationsKey Activity Changes
Analog AEthoxy → Methoxy on phenylReduced solubility, ↑ lipophilicity
Analog BPyrimidin-5-yl → ImidazoleLoss of kinase inhibition
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like EGFR .

Q. What experimental strategies elucidate its mechanism of action in inducing apoptosis?

  • Methodological Answer :

  • Pathway Analysis : Western blotting for caspase-3/9 cleavage and PARP degradation.
  • ROS Detection : Flow cytometry with DCFH-DA probe to measure reactive oxygen species (ROS) levels.
  • Autophagy Inhibition : Co-treatment with chloroquine to assess LC3-II accumulation via immunofluorescence .

Q. How should researchers address contradictions in biological data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization to cell passage number).
  • Structural Confirmation : Re-validate compound identity via LC-MS and NMR to rule out degradation or isomerization.
  • Assay Reproducibility : Cross-test in independent labs with blinded controls. Contradictions may arise from substituent positional isomers (e.g., 3- vs. 4-fluorophenyl analogs) .

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